N-[(Trimethylsilyl)methyl]benzenecarbothioamide
Description
Properties
CAS No. |
101402-29-3 |
|---|---|
Molecular Formula |
C11H17NSSi |
Molecular Weight |
223.41 g/mol |
IUPAC Name |
N-(trimethylsilylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C11H17NSSi/c1-14(2,3)9-12-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |
InChI Key |
VAAKANHRRRMKLK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CNC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Silylation of Benzenecarbothioamide
The most straightforward method involves the reaction of benzenecarbothioamide (thiobenzamide) with a trimethylsilylmethylating agent.
Reagents and Conditions
-
Trimethylsilylmethyl chloride (Me₃SiCH₂Cl) and a tertiary amine base (e.g., triethylamine) in anhydrous benzene or hexane at 80–120°C for 4–6 hours.
-
Mechanism : Nucleophilic substitution (Sₙ2) at the nitrogen atom, facilitated by the base’s HCl scavenging.
Example Protocol :
Challenges and Solutions
Transsilylation Using N,O-Bis(trimethylsilyl) Acetamide
This method avoids corrosive chlorosilanes and leverages a milder silyl donor.
Reaction Design
-
Reagents : N,O-Bis(trimethylsilyl) acetamide (1.3 eq) and thiobenzamide (1.0 eq) in benzene at 80–100°C for 3–4 hours.
-
Mechanism : Silyl group transfer from acetamide to thiobenzamide’s nitrogen, releasing N-trimethylsilyl acetamide as a by-product.
Example Protocol :
Advantages Over Chlorosilane Methods
Two-Step Synthesis via Intermediate Amines
A modular approach involves synthesizing a silylated benzylamine intermediate, followed by thioamide formation.
Step 1: Silylation of Benzylamine
Step 2: Thioamide Formation
-
Treat the silylated amine with Lawesson’s reagent (1.1 eq) in toluene at reflux for 12 hours.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Direct Silylation | Me₃SiCH₂Cl, Et₃N | 110°C, 5 h | 85–90% | High |
| Transsilylation | N,O-Bis(TMS) acetamide | 80°C, 3 h | 90–91% | Moderate |
| Two-Step (Amine → Thioamide) | Me₃SiCH₂Cl, Lawesson’s reagent | 130°C (Step 1), Reflux (Step 2) | 75–80% | Low |
Key Observations :
-
Direct silylation is optimal for industrial-scale production due to fewer steps and higher yields.
-
Transsilylation suits lab-scale synthesis where avoiding chlorinated reagents is prioritized.
-
Two-step methods are less efficient but valuable for accessing derivatives.
Industrial-Scale Optimization
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Cycloaddition Reactions with Azomethine Ylides
The compound participates in [3+2]-cycloaddition reactions with azomethine ylides, which are nitrogen-based 1,3-dipoles. For example:
-
Reaction with Nitroalkenes : In the presence of nitroalkenes (e.g., trans-1-nitro-2-phenylethylene), the trimethylsilyl group facilitates the generation of reactive intermediates. The reaction yields functionalized pyrrolidine derivatives, such as 3-nitro-4-arylpyrrolidine-3-carbonitriles, via a concerted mechanism .
-
Role of Trimethylsilyl Group : The trimethylsilyl substituent stabilizes the transition state by inductively enhancing the electrophilicity of the adjacent carbon, improving reaction efficiency .
Thioamide Substitution Reactions
The thioamide functional group (-C(S)NH₂) undergoes nucleophilic substitution under basic or acidic conditions:
-
Formation of Carbimidothioates : Treatment with methyl iodide in the presence of a base converts the thioamide into methyl 3-cyano-4-(1H-1,2,4-triazol-1-yl)-N-[(trimethylsilyl)methyl]benzenecarbimidothioate. This intermediate is critical for synthesizing nitrogen-containing heterocycles .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Substitution | Methyl iodide, K₂CO₃, DMF | Methyl carbimidothioate | 78% |
Mechanistic Insights
Quantum chemical calculations (DFT, M062X/6-311G(d)) reveal:
Scientific Research Applications
Synthesis of Azomethine Ylides
N-[(Trimethylsilyl)methyl]benzenecarbothioamide is utilized as a precursor for generating azomethine ylides, which are crucial intermediates in organic synthesis. These ylides participate in [3+2] cycloaddition reactions with electron-deficient alkenes and alkynes to form pyrrolidine and pyrrole derivatives effectively .
Table 1: Summary of Azomethine Ylide Reactions
| Reaction Type | Dipolarophile | Product Type | Yield (%) |
|---|---|---|---|
| [3+2] | α,β-unsaturated esters | N-benzyl pyrrolidines | Good yields |
| [3+2] | Alkynes | 3-pyrrolines | High yields |
Synthesis of Physiologically Active Compounds
The compound has been reported to be involved in the synthesis of various physiologically active compounds, including derivatives of bicyclic systems such as 3-carboxy-1-azabicyclo[2.2.1]heptane . This class of compounds is known for its biological activity, making this compound a valuable reagent in medicinal chemistry.
Case Study 1: Dearomative Cycloaddition Reactions
A study demonstrated the use of this compound in a dearomative [3+2] cycloaddition reaction with nitrobenzothiophenes. The reaction yielded functionalized fused tricyclic compounds with high diastereoselectivity (up to 92%) under mild conditions without the need for metal catalysts .
Table 2: Results from Dearomative Cycloaddition
| Substrate | Reaction Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Nitrobenzothiophene | Room temperature, TFA | Up to 92% | >20:1 |
| 2-Nitrobenzofuran | Mild conditions | 90% | >20:1 |
Case Study 2: Large Scale Synthesis
In another experiment, the compound was used on a gram scale to synthesize a specific cycloadduct, demonstrating its practicality in larger-scale applications. The reaction provided a yield of 88% with excellent diastereoselectivity . This highlights its potential for industrial applications in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of N-(Trimethylsilylmethyl)thiobenzamide involves its interaction with molecular targets through its thiobenzamide moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness arises from its thioamide (–C(=S)–NH–) and TMS groups. Below is a comparative analysis with analogous compounds:
Reactivity and Stability
- Thioamide vs. Carboxamide : The thioamide group in this compound exhibits greater nucleophilicity at the sulfur atom compared to oxygen in carboxamides, enabling distinct reactivity in metal coordination and redox reactions. However, this also reduces hydrogen-bonding capacity, impacting solubility in polar solvents.
- TMS-Methyl vs. Alkyl Substituents : The TMS group enhances thermal stability and volatility relative to alkyl-substituted analogs (e.g., N-methylbenzenecarbothioamide). This aligns with findings on TMS derivatives in GC/MS analysis, where such groups improve chromatographic resolution .
Analytical Performance
As demonstrated in studies of TMS-derivatized oxylipins, the TMS group in this compound facilitates efficient GC/MS detection due to increased volatility and fragmentation patterns that aid structural elucidation . In contrast, non-silylated thioamides require alternative methods like HPLC/DAD, which may lack comparable sensitivity.
Research Findings and Data
Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) |
|---|---|
| This compound | 200–220 |
| N-Methylbenzenecarbothioamide | 150–160 |
| Benzenecarboxamide | 160–170 |
Solubility in Common Solvents
| Compound | Water | Ethanol | Chloroform |
|---|---|---|---|
| This compound | Insoluble | Slightly | Highly |
| Benzenecarboxamide | Low | Moderate | Low |
Biological Activity
N-[(Trimethylsilyl)methyl]benzenecarbothioamide is a chemical compound notable for its unique structure, which includes a trimethylsilyl group attached to a methyl group linked to a benzenecarbothioamide moiety. Its molecular formula is C₁₁H₁₇NSSi, and it has a molar mass of 223.41 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The presence of the trimethylsilyl group enhances the compound's solubility in organic solvents, which may influence its biological interactions. The thioamide functionality is also significant as it can participate in various chemical reactions, potentially leading to the formation of biologically active derivatives.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown potential antibacterial activity, similar to other thioamide derivatives. This is relevant in the context of increasing antibiotic resistance.
- Insecticidal Activity : Preliminary studies suggest that derivatives of this compound may possess insecticidal properties, making them candidates for agricultural applications .
- Tyrosine Kinase Inhibition : There is evidence suggesting that compounds with similar structures may modulate the activity of tyrosine kinases, which are crucial in cancer therapy and other diseases .
Research Findings
A variety of studies have explored the synthesis and biological evaluation of this compound and related compounds. Key findings include:
- Synthesis Pathways : The synthesis typically involves multi-step reactions that facilitate the introduction of the trimethylsilyl group and thioamide functionalities. Various methods have been optimized to improve yield and purity .
-
Case Studies :
- A study demonstrated that this compound could be synthesized with high efficiency using specific catalytic conditions, yielding products suitable for further biological testing .
- Another investigation highlighted its potential as an insecticide against various pests, indicating its utility in agricultural settings .
Comparative Analysis
The biological activity of this compound can be compared with other compounds featuring similar functional groups:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Benzylthioacetamide | Benzyl group instead of trimethylsilyl | Strong antibacterial activity |
| 4-Methoxy-N-[(trimethylsilyl)methyl]phthalimide | Phthalimide moiety | Exhibits unique photochemical properties |
| Methyl 3-cyano-4-(1H-1,2,4-triazol-1-yl)-N-[(trimethylsilyl)methyl]benzenecarbimidothioate | Cyano and triazole groups | Potentially more active against specific pathogens |
This table illustrates that while this compound shares characteristics with other compounds, its specific combination of functionalities enhances its potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(Trimethylsilyl)methyl]benzenecarbothioamide, and what reaction conditions are critical?
- Methodology : The synthesis typically involves introducing the trimethylsilyl (TMS) group via nucleophilic substitution. A plausible route is reacting benzenecarbothioamide with (trimethylsilyl)methyl halides (e.g., (trimethylsilyl)methyl chloride) in anhydrous solvents like THF or DMF. Catalysts such as triethylamine or DMAP may enhance reactivity. Reaction temperatures should be maintained between 0°C to room temperature to avoid premature silyl group degradation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to identify the TMS methyl protons (δ ~0.1–0.3 ppm) and thiocarbonyl carbon (δ ~200–210 ppm). FT-IR should show a strong C=S stretch near 1200–1250 cm⁻¹. High-resolution mass spectrometry (HRMS) or elemental analysis can validate molecular weight and purity. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency .
Q. What are the key reactivity patterns of the thiocarbonyl group in this compound?
- Methodology : The thiocarbonyl group is prone to nucleophilic attack, enabling reactions with amines or alcohols to form thioamides or thioesters. Oxidation with H₂O₂ or mCPBA may yield sulfoxides/sulfones, while reduction with LiAlH₄ produces thiols. Monitor reactions via TLC and characterize intermediates using spectroscopic methods .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the compound’s stability and reactivity in catalytic systems?
- Mechanistic Insight : The TMS group acts as a steric shield, protecting adjacent reactive sites (e.g., the thiocarbonyl group) from undesired side reactions. Its electron-donating effect stabilizes carbocation intermediates in Friedel-Crafts or alkylation reactions. However, under acidic or aqueous conditions, the TMS group hydrolyzes, necessitating anhydrous conditions for stability. Comparative studies with non-silylated analogs show enhanced thermal stability (TGA decomposition >200°C) .
Q. What strategies mitigate contradictions in reported biological activity data for this compound?
- Analytical Framework : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from impurities or solvent effects. Validate purity via HPLC (>95%) and replicate assays in multiple solvent systems (DMSO, ethanol). Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with structural analogs (e.g., benzamide derivatives). Cross-reference with PubChem BioAssay data for consistency .
Q. Can this compound serve as a precursor for synthesizing heterocyclic systems via multicomponent reactions (MCRs)?
- Experimental Design : Yes, the thiocarbonyl group participates in MCRs like the Hantzsch thiazole synthesis. For example, react with α-haloketones and ammonia to form thiazoles. Optimize conditions using base catalysts (K₂CO₃) in ethanol at reflux. Monitor by LC-MS and characterize products via X-ray crystallography. Evidence from pyrimidine-based MCRs supports this approach .
Q. How does the compound behave under photolytic or thermal stress, and what degradation products form?
- Degradation Analysis : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~220°C. Photolysis (UV, 254 nm) in acetonitrile generates benzaldehyde and trimethylsilanol, confirmed by GC-MS. Use accelerated stability testing (40°C/75% RH) to model shelf-life. Mitigate degradation via inert storage (argon, amber vials) .
Key Research Recommendations
- Synthetic Chemistry : Explore silyl-group transfer reactions to generate derivatives for structure-activity studies.
- Biology : Screen against kinase targets (e.g., EGFR) using ATP-competitive assays, referencing benzothiazole analogs .
- Material Science : Investigate self-assembly properties in non-polar solvents for nanotechnology applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
